![molecular formula C₆¹³C₃H₈O₄ B1140803 Caffeic Acid-13C3 CAS No. 1185245-82-2](/img/structure/B1140803.png)
Caffeic Acid-13C3
Overview
Description
Synthesis Analysis
Caffeic Acid-13C3 synthesis involves specific chemical reactions, such as the Wittig reaction, which is significant for constructing unsaturated carbon-carbon bonds. This process is adaptable to water medium conditions and can yield various caffeic acid derivatives efficiently. The synthesis approach is environmentally friendly, offering a greener alternative for organic chemistry applications (Sidoryk et al., 2018).
Molecular Structure Analysis
Caffeic Acid-13C3's molecular structure is characterized by its phenolic nature, with specific emphasis on the presence of hydroxyl groups that contribute to its biological activities. Advanced nuclear magnetic resonance (NMR) methodologies, such as variable-temperature two-dimensional proton-proton double quantum filter correlation spectroscopy and proton-carbon heteronuclear multiple quantum coherence spectroscopy, enable the detailed analysis of complex phenolic mixtures like caffeic acid and its derivatives, facilitating the identification and quantification of these compounds in natural products (Exarchou et al., 2001).
Chemical Reactions and Properties
Caffeic acid's chemical properties, particularly its reactivity towards oxidizing agents, lead to the formation of specific dimers and trimers. These reactions involve the side chain of the caffeic acid units, resulting in compounds analogous to natural lignans and neolignans with dioxane, furan, or cyclohexene bridges. The products of these reactions are highly dependent on factors like pH, which significantly affects the reaction rate and yield (Cilliers & Singleton, 1991).
Physical Properties Analysis
The physical properties of Caffeic Acid-13C3, such as solubility, melting point, and crystal structure, can be inferred from studies on caffeic acid and its polymorphs. High-field NMR spectroscopy and single-crystal X-ray diffraction provide insights into the number of distinct sites in caffeic acid polymorphs and indicate structural disorder, which is essential for understanding the physical behavior of these compounds (Enright et al., 2007).
Scientific Research Applications
Analysis of Complex Plant Extracts : Advanced nuclear magnetic resonance (NMR) methodologies, such as variable-temperature two-dimensional proton-proton double quantum filter correlation spectroscopy and proton-carbon heteronuclear multiple quantum coherence gradient NMR spectroscopy, have been used for analyzing complex phenolic mixtures, including caffeic acid and its derivatives, in natural products like plant extracts (Exarchou et al., 2001).
Natural Resources and Biological Activities : Caffeic acid derivatives, found in traditional Chinese herbs and various foods, display a range of biological activities including antioxidant, anti-ischemia reperfusion, anti-thrombosis, and anti-hypertension effects. This has implications for the development of therapeutic drugs and health supplements (Jiang et al., 2005).
Microbial Production for Therapeutic Use : Caffeic acid's therapeutic derivatives have been produced through microbial engineering in Escherichia coli, aiming to meet market needs and achieve high-level production for therapeutic applications (Huang et al., 2013).
Antimicrobial Applications : Caffeic acid and its derivatives have been explored as antimicrobial agents against a range of microbial pathogens, including bacteria, fungi, and viruses. They have been used in various formulations, such as nanoformulation or in combination with other bioactive molecules, to improve their solubility and stability (Khan et al., 2021).
Chemopreventive Agent Against Skin Cancer : Caffeic acid has shown potential as a chemopreventive agent against skin cancer, inhibiting key processes in cancer cell proliferation and oxidative mechanisms (Kang et al., 2008).
Patented Chemical Entities for Therapeutic Applications : The phenylpropanoid framework of caffeic acid has been used extensively for the development of new chemical entities with potential therapeutic applications in diseases associated with oxidative stress (Silva et al., 2014).
Electro-organic Synthesis of Derivatives : Electrochemical studies have been employed in the environmentally friendly synthesis of new caffeic acid derivatives, using methods such as cyclic voltammetry and controlled-potential electrolysis (Moghaddam et al., 2007).
Safety And Hazards
Future Directions
Caffeic acid has many positive effects on human health . It can affect cancer, diabetes, atherosclerosis, Alzheimer’s disease, or bacterial and viral infections . The current research focuses on the molecular mechanisms of how caffeic acid achieves its effects . The dual antioxidant and antisickling properties of caffeic acid may be explored further to maximize its therapeutic potential .
properties
IUPAC Name |
(E)-3-(3,4-dihydroxyphenyl)(1,2,3-13C3)prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O4/c10-7-3-1-6(5-8(7)11)2-4-9(12)13/h1-5,10-11H,(H,12,13)/b4-2+/i2+1,4+1,9+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAIPRVGONGVQAS-JDWYZSDHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=CC(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/[13CH]=[13CH]/[13C](=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Caffeic Acid-13C3 |
Synthesis routes and methods I
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Synthesis routes and methods III
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Citations
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